molecular formula C23H21ClN4O2 B2668036 8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one CAS No. 1251674-25-5

8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B2668036
CAS No.: 1251674-25-5
M. Wt: 420.9
InChI Key: HROCXBUKCAABJR-UHFFFAOYSA-N
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Description

8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinolinone core, followed by the introduction of the azepane and chlorophenyl groups. Common reagents used in these reactions include various chlorinating agents, amines, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}azepane
  • 1-[(4-methyl-1-piperazinyl)carbonyl]azepane hydrochloride

Uniqueness

8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c24-16-6-8-17(9-7-16)28-23(30)19-14-25-20-10-5-15(13-18(20)21(19)26-28)22(29)27-11-3-1-2-4-12-27/h5-10,13-14,26H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMROBQZYCZYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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